N'-benzoyl-4-methoxybenzohydrazide
Overview
Description
N’-benzoyl-4-methoxybenzohydrazide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzohydrazide, featuring a benzoyl group and a methoxybenzene moiety
Scientific Research Applications
N’-benzoyl-4-methoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including those with anticancer, antibacterial, and antifungal properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Analytical Chemistry: It serves as a reagent in various analytical techniques, including chromatography and spectroscopy.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzoyl-4-methoxybenzohydrazide can be synthesized through the reaction of 4-methoxybenzohydrazide with benzoyl chloride. The reaction typically involves refluxing the reactants in an appropriate solvent, such as methanol, in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-benzoyl-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives, such as nitro compounds.
Reduction: Reduced forms like amines.
Substitution: Substituted hydrazides with various functional groups.
Mechanism of Action
The mechanism of action of N’-benzoyl-4-methoxybenzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzohydrazide: A precursor to N’-benzoyl-4-methoxybenzohydrazide, used in similar applications.
Benzohydrazide: Lacks the methoxy group, leading to different reactivity and applications.
N’-benzoylbenzohydrazide: Similar structure but without the methoxy group, affecting its chemical properties and uses.
Uniqueness
N’-benzoyl-4-methoxybenzohydrazide is unique due to the presence of both benzoyl and methoxybenzene groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-benzoyl-4-methoxybenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-9-7-12(8-10-13)15(19)17-16-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSJPQQAXWHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987147 | |
Record name | N-(4-Methoxybenzoyl)benzenecarbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-59-5 | |
Record name | n'-benzoyl-4-methoxybenzohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxybenzoyl)benzenecarbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOIC ACID N'-(4-METHOXY-BENZOYL)-HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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